molecular formula C16H12O4 B2951474 (Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid CAS No. 160428-91-1

(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid

Cat. No.: B2951474
CAS No.: 160428-91-1
M. Wt: 268.268
InChI Key: CJRASSAFVIXUOU-GDNBJRDFSA-N
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Description

“(Z)-2-hydroxy-4-oxo-4-(4-phenylphenyl)but-2-enoic acid” is a chemical compound with the linear formula C10H8O3 . It has a molecular weight of 176.173 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound can be prepared from 1,3-dibromo-2-butanone via the Favorskii rearrangement . Another synthetic route involves the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid .


Chemical Reactions Analysis

While specific chemical reactions involving “(Z)-2-hydroxy-4-oxo-4-(4-phenylphenyl)but-2-enoic acid” are not available in the retrieved data, similar compounds have been studied. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data . As with any chemical compound, appropriate safety measures should be taken when handling and storing it.

Properties

IUPAC Name

(Z)-4-hydroxy-2-oxo-4-(4-phenylphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10,17H,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXKCIHZJJBMKZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)C(=O)O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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